Ganoderic Acid C2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

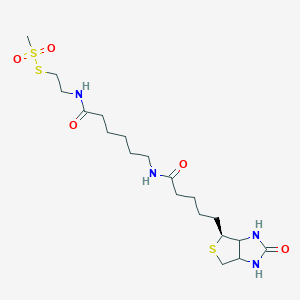

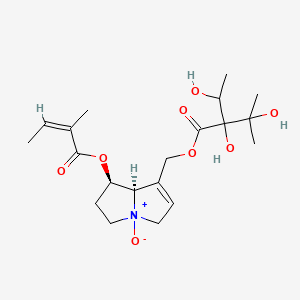

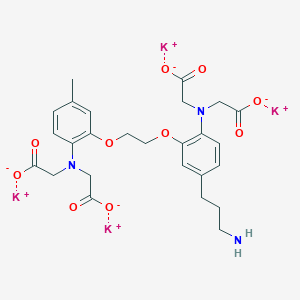

Introduction Ganoderic Acid C2 (GAC2) is a bioactive triterpenoid found in the medicinal mushroom Ganoderma lucidum. It is one of the many ganoderic acids identified in this species, known for their pharmacological properties. The study of GAC2 includes its synthesis, molecular structure, and various chemical and physical properties (Guo et al., 2013).

Synthesis Analysis The synthesis of GAC2, like other ganoderic acids, involves the mevalonate pathway and biotransformation processes in Ganoderma lucidum. The use of advanced techniques like HPLC and mass spectrometry has enabled the characterization of GAC2 and its metabolites in biological systems (Shi et al., 2010).

Molecular Structure Analysis The molecular structure of GAC2, as with other ganoderic acids, is characterized by a lanostane-type triterpenoid framework. This structure is highly oxygenated, contributing to its bioactivity. Detailed structural analysis is achieved through NMR and other spectroscopic methods (Kikuchi et al., 1986).

Chemical Reactions and Properties GAC2 undergoes various chemical reactions, including oxidation and reduction, influencing its biological activity. The presence of multiple functional groups, such as hydroxyl and carboxyl groups, plays a significant role in these reactions and the compound's overall chemical behavior (Cao et al., 2017).

Physical Properties Analysis The physical properties of GAC2, such as solubility and stability, are influenced by its molecular structure. Studies have explored its stability in different solvents and under various conditions, providing insights into the best methods for its extraction and analysis (Li et al., 2013).

Chemical Properties Analysis The chemical properties of GAC2 are crucial for its biological activity. These include its interaction with various enzymes and receptors in the body, contributing to its pharmacological effects. Understanding these properties is essential for exploring its therapeutic potential (Fatmawati et al., 2010).

Scientific Research Applications

Anticancer and Chemotherapeutic Potential : Ganoderic acids, including Ganoderic Acid C2, have shown promise in cancer treatment. One study found that Ganoderic Acid A, a related compound, inhibited the JAK-STAT3 signaling pathway, enhancing the chemosensitivity of HepG2 cells to cisplatin, suggesting a potential strategy for using Ganoderic acids in combination with other chemotherapeutic agents (Yao et al., 2012).

Variability in Composition Across Strains : Different strains of Ganoderma lucidum can have varying concentrations of ganoderic acids, including this compound. A study comparing Iranian and Chinese strains found differences in the intensity of this compound peaks, indicating variability in active compounds across strains and locations (Keypour et al., 2010).

Pharmacokinetics and Metabolism : Research has delved into the structural characterization and pharmacokinetics of this compound in rat plasma. Understanding the metabolites and pharmacokinetics of this compound is crucial for its therapeutic application (Guo et al., 2013).

Molecular Mechanisms and Therapeutic Applications : A review of the molecular mechanisms of various ganoderic acids, including this compound, highlighted their potential in the development of functional foods and nutraceuticals for treating diseases like hepatitis, fatigue syndrome, and prostate cancer (Liang et al., 2019).

Hepatoprotective Effects : Ganoderic Acid has been known to exhibit hepatoprotective and antioxidant activities, with studies suggesting its effectiveness in ameliorating liver injuries in animal models (Shafique et al., 2019).

Submerged Culture Production and Applications : The submerged culture of Ganoderma lucidum is considered a promising technology for the production of ganoderic acids, including this compound. This method enhances the production of these compounds, which have significant pharmacological functions (Xu et al., 2010).

Mechanism of Action

Target of Action

Ganoderic Acid C2 (GAC), a triterpenoid isolated from Ganoderma lucidum, has been found to interact with several targets. The primary targets of GAC are STAT3 and TNF . These targets play crucial roles in immune and inflammatory response-related pathways .

Mode of Action

GAC exerts its effects by interacting with its primary targets, STAT3 and TNF. Molecular docking studies have shown that GAC binds well with these proteins . This interaction leads to changes in the immune response, particularly in the context of cyclophosphamide-induced immunosuppression .

Biochemical Pathways

GAC is a product of the mevalonate pathway . This pathway uses acetyl-coenzyme A as an initial substrate, which condenses to form 3-hydroxy-3-methylglutaryl-CoA. This is subsequently reduced to form mevalonate, which then forms isopentenyl-diphosphate and its double bond isomer dimethylallyl pyrophosphate . These compounds further condense to form triterpenes, such as GAC .

Result of Action

The interaction of GAC with its targets leads to various molecular and cellular effects. It has been found to exert multiple pharmacological activities, including immunomodulatory properties . In animal experiments, GAC improved immunity as well as STAT3 and TNF gene expression in cyclophosphamide-induced immunosuppression .

Action Environment

The biosynthesis and action of GAC can be influenced by various environmental factors. These include nutritional conditions, physical means, and single chemical or biological signals . Different environmental stressors can lead to different interactions of signaling molecules, demonstrating the complexity of the signaling regulatory networks .

Safety and Hazards

The safety data sheet for Ganoderic Acid C2 suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name |

(2R,6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-23,32,34-35H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,22+,23+,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERVSJVGWKIGTJ-RQLZKMEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

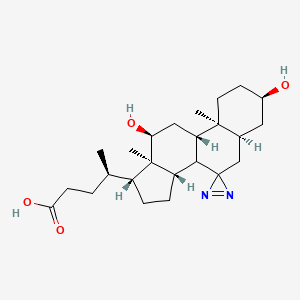

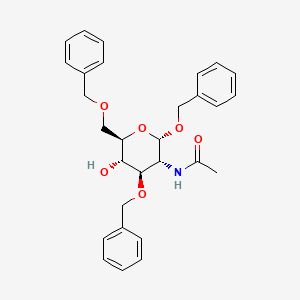

![(2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol](/img/structure/B1141803.png)

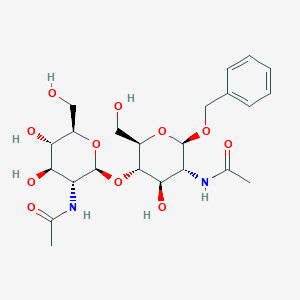

![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1141814.png)

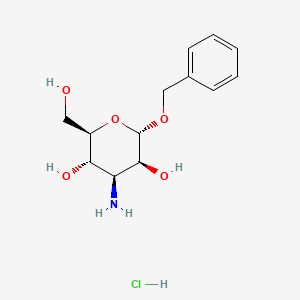

![(1R)-1-[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1141818.png)